2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol
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Overview
Description
2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol is a complex organic compound with a unique structure that includes a dibenzo[a,e]cycloheptatriene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzo[a,e]cycloheptatriene with methoxy and morpholino substituents under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine hydrochloride: A tricyclic compound with similar structural features, used as a muscle relaxant.
Amitriptyline: Another tricyclic compound, used as an antidepressant.
Uniqueness
2-Methoxy-1-morpholinomethyldibenzo(a,e)cycloheptatrien-5-ol is unique due to its specific combination of methoxy and morpholino substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
42981-90-8 |
---|---|
Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
6-methoxy-7-(morpholin-4-ylmethyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-ol |
InChI |
InChI=1S/C21H23NO3/c1-24-20-9-8-18-17(19(20)14-22-10-12-25-13-11-22)7-6-15-4-2-3-5-16(15)21(18)23/h2-9,21,23H,10-14H2,1H3 |
InChI Key |
FFWHUABMHMTJDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C3=CC=CC=C3C=C2)O)CN4CCOCC4 |
Origin of Product |
United States |
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